B1574423 SU11657

SU11657

カタログ番号 B1574423
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)

科学的研究の応用

  • Radiosensitization of Meningioma Cells : SU11657 enhances the radiosensitivity of human meningioma cells, particularly in atypical meningioma cells. This indicates its potential for improving the efficacy of radiation therapy in meningioma treatment (Milker-Zabel et al., 2008).

  • Trimodal Cancer Treatment : SU11657, combined with chemotherapy and radiation, has shown superior anti-tumor and anti-endothelial effects compared to dual therapy combinations. This suggests its effectiveness as part of a multi-faceted cancer treatment strategy (Huber et al., 2005).

  • Treatment of Hematologic Malignancies : SU11657 has demonstrated efficacy in achieving complete remission in mice with myeloproliferative disease induced by the TEL-PDGFRB fusion oncogene, suggesting its potential use in treating similar human hematologic malignancies (Cain et al., 2004).

  • Neuroblastoma Treatment : The drug shows promise in treating neuroblastoma, a common childhood cancer, by inhibiting tumor growth and angiogenesis in experimental models (Bäckman & Christofferson, 2005).

  • Efficacy in Pediatric Acute Myeloid Leukemia : SU11657 has been found to be particularly effective in vitro against pediatric acute myeloid leukemia samples with FLT3 and KIT mutations, indicating a potential role in targeted therapy for this subgroup (Goemans et al., 2010).

  • Combination Therapy for Leukemia : SU11657, in combination with traditional chemotherapy, has been shown to increase survival in leukemic mice, suggesting its potential to overcome resistance to standard treatments in acute myeloid leukemia (Lee, Ševčíková & Kogan, 2007).

  • Inhibition of KIT Phosphorylation in Canine Tumors : SU11657 has been shown to inhibit KIT phosphorylation in canine mast cell tumors, correlating target inhibition with the mutational status of the c-kit juxtamembrane domain and drug plasma concentration (Pryer et al., 2003).

  • Lysosomal Destabilization and Multidrug Resistance : SU11657 accumulates in lysosomes, leading to destabilization and potentially targeting treatment-resistant cancer cells. This activity suggests its potential in combating multidrug-resistant cancers (Ellegaard et al., 2013).

特性

製品名

SU11657

外観

Solid powder

同義語

SU11657;  SU11657;  SU11657.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。